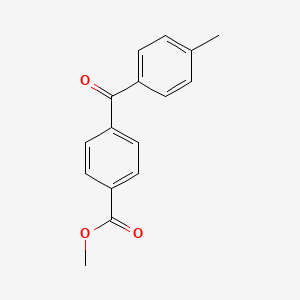

Methyl 4-(4-methylbenzoyl)benzoate

Vue d'ensemble

Description

Methyl 4-(4-methylbenzoyl)benzoate: is an organic compound with the molecular formula C16H14O3 . It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-(4-methylbenzoyl)benzoate can be synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with the use of specialized equipment such as esterification towers, distillation columns, and water separators to ensure high conversion rates and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-(4-methylbenzoyl)benzoate has garnered attention in the pharmaceutical industry due to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential as:

- Antibiotics: The compound is investigated for developing antibiotics based on quinoline and indole structures, which are crucial in treating various bacterial infections .

- Acne Treatment: Research indicates its efficacy in formulating treatments for acne, showcasing its potential as a topical therapeutic agent .

Case Study: Synthesis of Antibiotics

A study demonstrated the application of this compound in synthesizing novel antibiotics. The compound was reacted with specific substrates through a Buchwald C-N coupling reaction, leading to the formation of biologically active compounds with significant antibacterial properties.

Material Science Applications

In materials science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in:

- Coatings and Adhesives: The compound is incorporated into formulations for UV-curable coatings, enhancing durability and resistance to environmental factors.

- Nanotechnology: It serves as a precursor for synthesizing nanomaterials, which are pivotal in developing advanced materials with tailored properties.

Data Table: Properties as a Photoinitiator

| Property | Value |

|---|---|

| Absorption Wavelength | 365 nm |

| Initiation Efficiency | High |

| Application Areas | Coatings, Adhesives |

Environmental Applications

Research has also focused on the environmental impact and degradation pathways of this compound. Studies reveal that specific microbial strains can effectively degrade this compound under anaerobic conditions, contributing to bioremediation efforts.

Case Study: Anaerobic Degradation Pathway

A study involving Magnetospirillum sp. strain pMbN1 highlighted the anaerobic degradation pathway of 4-methylbenzoate, demonstrating the compound's potential role in bioremediation strategies. The research identified specific gene clusters responsible for the degradation process, providing insights into microbial metabolism of aromatic compounds .

Mécanisme D'action

The mechanism of action of methyl 4-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

- Methyl 4-methylbenzoate

- 4-methylbenzoic acid methyl ester

- Ethylene di-4-methylbenzoate

Comparison: Methyl 4-(4-methylbenzoyl)benzoate is unique due to the presence of both a methyl and a benzoyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the additional benzoyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl 4-(4-methylbenzoyl)benzoate (CAS Number: 64141-11-3) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula . The structure features a methyl ester group attached to a benzoate moiety, which is further substituted with a 4-methylbenzoyl group. This configuration enables the compound to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The benzoyl group can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their functions. This interaction suggests that the compound may influence enzymatic pathways, leading to various biological effects.

Biological Activities

Research has explored the potential applications of this compound in several biological contexts:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoates, including this compound, may exhibit antimicrobial properties. The compound's structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways .

- Degradation Pathways : The compound has been studied for its degradation pathways in anaerobic conditions. For instance, research on Magnetospirillum sp. indicates that specific enzymes are induced for the degradation of 4-methylbenzoate, which can be linked to the metabolism of related compounds like this compound . This suggests potential ecological roles in bioremediation processes.

Table: Summary of Biological Activities

Research Insights

- Anaerobic Degradation Study : A study published in PubMed examined the anaerobic degradation of 4-methylbenzoate by Magnetospirillum sp. strain pMbN1. The study highlighted the specific protein sets induced during substrate adaptation, indicating a tailored response to the presence of this compound and related compounds .

- Potential Drug Development : Investigations into the pharmacological properties of similar compounds suggest that modifications on the benzoyl moiety can enhance biological activity against various pathogens, including protozoa like P. falciparum and T. gondii. These findings support the hypothesis that this compound could serve as a lead compound for drug development .

- Environmental Implications : The ability of certain bacteria to metabolize this compound suggests its potential role in bioremediation strategies aimed at degrading aromatic pollutants in anaerobic environments .

Propriétés

IUPAC Name |

methyl 4-(4-methylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAVMDPONAQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214352 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-11-3 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.